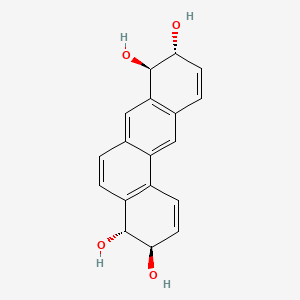
Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure and significant biological activity. It is a metabolite of benz(a)anthracene, which is a well-known carcinogen found in tobacco smoke and other sources of incomplete combustion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- typically involves the reduction of benz(a)anthracene derivatives. One common method is the catalytic hydrogenation of benz(a)anthracene-3,4-dione, followed by hydroxylation to introduce the tetrol groups .
Industrial Production Methods
the general approach involves large-scale catalytic hydrogenation and subsequent hydroxylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the aromatic rings.
Substitution: Electrophilic substitution reactions can occur, introducing various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various hydroxylated, hydrogenated, and substituted derivatives of the original compound .
Scientific Research Applications
Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its role in carcinogenesis and its interactions with biological macromolecules.
Medicine: Studied for its potential effects on human health, particularly its carcinogenic properties.
Mechanism of Action
The mechanism of action of Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- involves its metabolism by cytochrome P450 enzymes to form reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis. The compound’s molecular targets include DNA and various enzymes involved in its metabolism .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene: Another PAH with similar carcinogenic activity.
Chrysene: A structurally related PAH with known toxicological effects.
Uniqueness
Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- is unique due to its specific hydroxylation pattern and its potent biological activity. Its ability to form specific DNA adducts distinguishes it from other PAHs and makes it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .
Properties
CAS No. |
82050-46-2 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(3R,4R,8R,9R)-3,4,8,9-tetrahydrobenzo[a]anthracene-3,4,8,9-tetrol |
InChI |
InChI=1S/C18H16O4/c19-15-5-2-10-7-13-9(8-14(10)18(15)22)1-3-12-11(13)4-6-16(20)17(12)21/h1-8,15-22H/t15-,16-,17-,18-/m1/s1 |
InChI Key |
RRNIWVJJDVYQGZ-BRSBDYLESA-N |
Isomeric SMILES |
C1=CC2=C(C=C3C=CC4=C(C3=C2)C=C[C@H]([C@@H]4O)O)[C@H]([C@@H]1O)O |
Canonical SMILES |
C1=CC2=C(C=C3C=CC4=C(C3=C2)C=CC(C4O)O)C(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















